molecular formula C9H13Si B167491 Benzyldimethylsilane CAS No. 1631-70-5

Benzyldimethylsilane

Cat. No.: B167491
CAS No.: 1631-70-5
M. Wt: 149.28 g/mol
InChI Key: SKDKWDVYZOKBPL-UHFFFAOYSA-N
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Description

Benzyldimethylsilane is an organosilicon compound with the molecular formula C₉H₁₄Si . It is a colorless liquid that is used as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . The compound is characterized by the presence of a benzyl group attached to a silicon atom, which is further bonded to two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyldimethylsilane can be synthesized through various methods. One common method involves the reaction of benzyl chloride with dimethylchlorosilane in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and control the reaction conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Benzyldimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyldimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyldimethylsilane involves its ability to participate in various chemical reactions due to the presence of the silicon atom. The silicon atom can form strong bonds with other elements, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • Dimethylphenylsilane
  • Methylphenylsilane
  • Triphenylsilane
  • Diphenylsilane

Comparison: Benzyldimethylsilane is unique due to the presence of the benzyl group, which imparts specific reactivity and properties. Compared to dimethylphenylsilane and methylphenylsilane, this compound has a higher reactivity towards electrophiles and nucleophiles due to the benzyl group. Triphenylsilane and diphenylsilane, on the other hand, have different steric and electronic properties, making them suitable for different applications .

Properties

InChI

InChI=1S/C9H13Si/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDKWDVYZOKBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883702
Record name Benzene, [(dimethylsilyl)methyl]-
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Molecular Weight

149.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1631-70-5
Record name Benzene, ((dimethylsilyl)methyl)-
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Record name Dimethyl(phenylmethyl)silane
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Record name Benzene, [(dimethylsilyl)methyl]-
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Record name Benzene, [(dimethylsilyl)methyl]-
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Record name Benzyldimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does benzyldimethylsilane participate in cross-coupling reactions?

A: this compound can be incorporated into cyclic structures through reactions like silylcarbocyclization. These cyclic structures, such as (Z)-alkylidenylbenzylsilanes, can undergo palladium-catalyzed cross-coupling reactions with aryl halides. This process effectively replaces the silicon-containing group with an aryl group, leading to the formation of highly substituted cyclopentanes and other complex molecules [].

Q2: Can you provide an example of this compound's use in total synthesis?

A: Research demonstrates the use of this compound in synthesizing cyclic dimethylalkenylsiloxanes. These cyclic siloxanes serve as valuable precursors for (Z)-selective Hiyama cross-coupling reactions. This methodology proved instrumental in a concise total synthesis of leukotriene B3, showcasing the reagent's utility in complex natural product synthesis [].

Q3: Does this compound exhibit selectivity in its reactions?

A: Yes, this compound displays selectivity in various reactions. For instance, it enables the (Z)-selective trialkylsilylation of terminal olefins when combined with an iridium catalyst system []. Additionally, in the presence of a rhodium catalyst, it participates in silylcarbocyclization reactions, favoring the formation of five-membered rings with a (Z)-alkylidenylbenzylsilyl group [].

Q4: Are there any specific reaction conditions that favor reactions involving this compound?

A4: The research highlights the importance of specific conditions for optimizing reactions with this compound:

  • Catalysts: Palladium catalysts are frequently employed for cross-coupling reactions involving alkylidenylsilanes derived from this compound []. Iridium catalysts, particularly in combination with ligands like dtbpy and additives like 2-norbornene, are crucial for achieving high yields and Z-selectivity in trialkylsilylation reactions [].
  • Temperature: Cross-coupling reactions utilizing alkylidenylsilanes often proceed efficiently at ambient temperatures [], while trialkylsilylation may require moderately elevated temperatures, around 40°C [].

Q5: What are the structural characteristics of this compound?

A5: this compound consists of a benzene ring (C6H5) attached to a silicon atom. The silicon atom is further bonded to two methyl groups (CH3) and a hydrogen atom (H). This structure provides a reactive silicon-hydrogen bond, allowing it to participate in various chemical transformations.

Q6: How can the reactivity of this compound be compared to similar compounds?

A: Studies focusing on Nuclear Magnetic Resonance (NMR) provide insights into the electronic properties of this compound and its analogs. By analyzing 29Si-H coupling constants, researchers can infer the electron-donating or withdrawing nature of substituents attached to the silicon atom. This information helps understand how structural modifications affect the reactivity of this compound compared to similar compounds [].

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